

Technical Masterclass: L-PHENYLALANINE (D8) NMR Spectroscopy

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Compound of Interest

Compound Name: L-PHENYLALANINE (D8)

Cat. No.: B1579800

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Content Type: Technical Reference & Protocol Guide Subject: Perdeuterated L-Phenylalanine (Ring-d5,

-d1,

-d2) CAS: 17942-32-4 (Labeled) / 63-91-2 (Unlabeled)[1]

Executive Summary: The "Silent" Standard

L-Phenylalanine-d8 is the isotopologue of the essential amino acid phenylalanine where all non-exchangeable hydrogen atoms are replaced by deuterium (

H).[2] In the context of high-resolution NMR, it serves a dual purpose: it is a "silent" background agent in

¹H NMR studies of protein-ligand interactions (reverse labeling) and a distinct, quantifiable internal standard in metabolomics.

This guide moves beyond basic spectral listing. It provides the mechanistic causality of the spectral features you will observe. When characterizing L-Phe-d8, you are not looking for standard peaks; you are looking for specific isotope-induced splitting patterns in the carbon spectrum and the absence of signals in the proton spectrum.

The Physics of Detection: Isotope Effects

To interpret the data correctly, one must understand how the heavy isotope perturbs the magnetic environment.

The Deuterium Isotope Effect on Chemical Shift ()

Replacing

H with

H shortens the C-H bond length (due to the lower zero-point energy of the heavier isotope). This increases the electron density around the carbon nucleus, resulting in increased shielding.

- Observation:

C signals for C-D bonds will shift upfield (lower ppm) relative to the protio-analog.

- Magnitude: Typically

to

ppm per attached deuterium.

Spin-Spin Coupling ()

Deuterium is a quadrupolar nucleus with Spin

.

- Multiplicity Rule:

.

- Carbon-

(CD):

Triplet (1:1:1 intensity).[3][4]

- Carbon-

(CD

):

Quintet (1:2:3:2:1 intensity).

- Aromatic Ring (CD):

Triplet (1:1:1 intensity).[3][4]

Spectroscopic Data Specifications

C NMR Data (The Fingerprint)

Solvent: D

O | Ref: DSS (0.0 ppm) | Freq: 100-150 MHz

The

C spectrum is the primary method for confirming isotopic enrichment. Unlike the sharp singlets of standard phenylalanine, the d8 variant displays characteristic multiplets.

Carbon Position	Labeling	Unlabeled Shift (ppm)	d8-Phe Shift (ppm)*	Multiplicity	Coupling (Hz)**
C=O (Carboxyl)	C-1	176.8	176.8	Singlet	~0 (Long range)
C- (Alpha)	C-2 (d1)	58.7	58.3	Triplet (1:1:1)	21 - 23 Hz
C- (Beta)	C-3 (d2)	39.1	38.5	Quintet (1:2:3:2:1)	20 - 22 Hz
C- (Ipso)	C-4	137.8	137.7	Singlet (Broad)	< 3 Hz
C- (Ortho)	C-5,9 (d2)	132.1	131.7	Triplet (1:1:1)	24 - 26 Hz
C- (Meta)	C-6,8 (d2)	131.8	131.4	Triplet (1:1:1)	24 - 26 Hz
C- (Para)	C-7 (d1)	130.4	130.0	Triplet (1:1:1)	24 - 26 Hz

*Note: Shifts are approximate upfield isotope shifts. Exact values depend on pH and concentration. **Note:

. Aromatic couplings are larger than aliphatic.

H NMR Data (The Purity Check)

Solvent: D

O | Ref: DSS

In a perfect d8 sample, the

H NMR spectrum is blank except for the solvent peak (H₂O at 4.79 ppm). Any observed signals represent residual protio-impurities (incomplete deuteration).

Proton Position	Unlabeled Shift (ppm)	Multiplicity (if present)	Acceptable Residual Limit
Aromatic (Ring)	7.30 - 7.45	Multiplet	< 2% integral
H-	3.98	dd	< 2% integral
H-	3.10 - 3.30	dd (ABX system)	< 2% integral

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Zero-Background" protocol. This workflow prevents false positives from H/D exchange and ensures accurate relaxation times for the quadrupolar nuclei.

Sample Preparation

- Mass: Weigh 15-20 mg of L-Phe-d₈.
- Solvent: Use 600

L of 99.9% D

O.

- Why? Using DMSO-d₆ will show exchangeable amide/acid protons (

,

) which complicates the "silent" background check. D

O exchanges these to D, leaving only the carbon-bound sites for analysis.

- pH Adjustment: Adjust to pH ~7.0 (uncorrected meter reading) using NaOD/DCl.
 - Why? Amino acid shifts are pH-dependent. Consistent pH ensures your shifts match literature values.

Acquisition Parameters (C Focus)

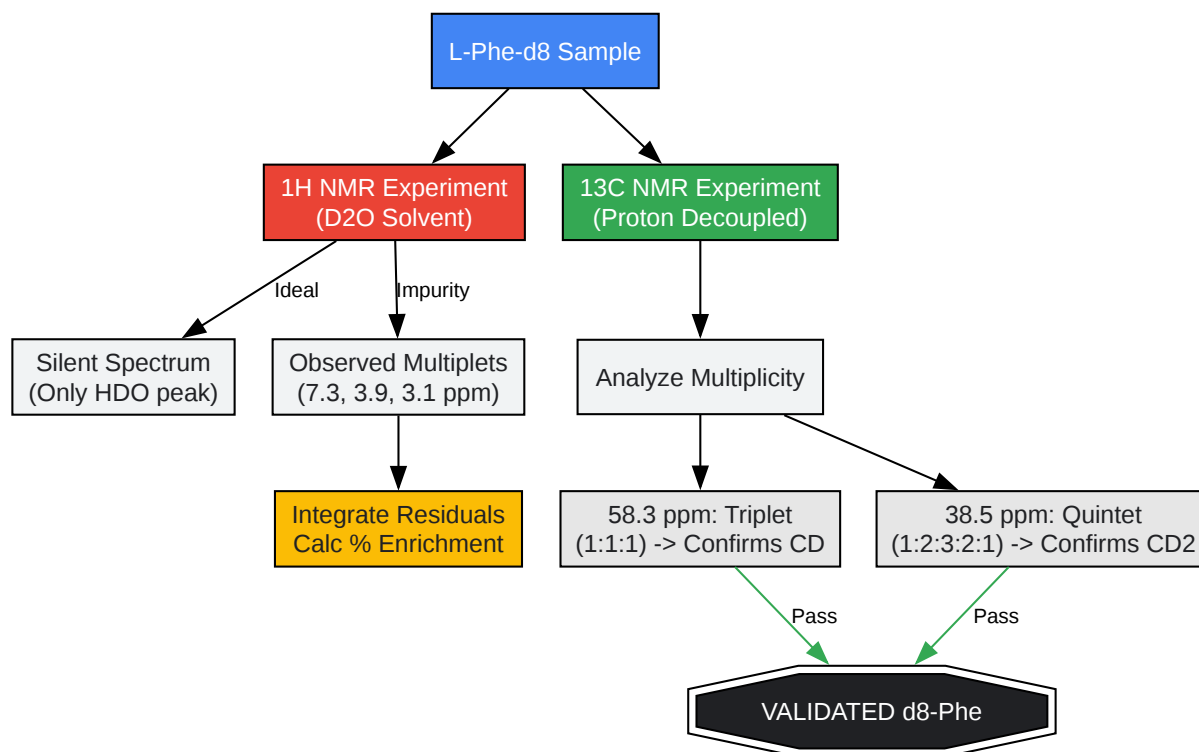
Because C-D carbons lack the Nuclear Overhauser Effect (NOE) enhancement provided by protons and have longer relaxation times (

), standard parameters will yield poor signal-to-noise.

- Pulse Sequence: Inverse Gated Decoupling (typically zgig or ig on Bruker).
 - Reason: Decouples any residual protons but avoids NOE buildup, allowing quantitative integration if needed.
- Relaxation Delay (D1): Set to 5 - 10 seconds.
 - Reason: C-D relaxation is slower. Short delays saturate the signal, causing the quaternary and deuterated carbons to disappear.
- Scans (NS): Minimum 1024.
 - Reason: Splitting a signal into a quintet (beta-carbon) reduces the height of the central peak by a factor of ~6 compared to a singlet. You need higher signal averaging.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the material.



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Caption: Workflow for structural validation of L-Phenylalanine-d8 using complementary NMR techniques.

Applications in Structural Biology[5]

The "SAIL" Method (Stereo-Array Isotope Labeling)

In large proteins (>25 kDa), spectral crowding makes standard

H-NMR difficult. By incorporating L-Phe-d8 (and other deuterated amino acids) into the protein expression media:

- Simplification: You "delete" the aromatic and aliphatic protons of Phenylalanine from the spectrum.

- Sharpening: Reducing the proton density reduces dipolar relaxation pathways, leading to sharper linewidths for the remaining protons (e.g., in the amide backbone).

Metabolomics Internal Standard

L-Phe-d8 is the "gold standard" for quantifying phenylalanine in blood plasma (PKU screening).

- Mechanism: Spike a known concentration of d8-Phe into the plasma.
- Detection: Use Mass Spectrometry (LC-MS/MS) or Quantitative NMR (qNMR).
- Advantage: The d8-analog behaves identically in extraction but is spectrally distinct (Da mass shift; different chemical shift/multiplicity in NMR).

References

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- Human Metabolome Database (HMDB).L-Phenylalanine Spectrum Card.[\[Link\]](#)
- Gardner, K.H.^[2]^[3]^[6] & Kay, L.E. (1998). "The use of ²H, ¹³C, ¹⁵N multidimensional NMR to study the structure and dynamics of proteins." Annual Review of Biophysics and Biomolecular Structure. [\[Link\]](#)

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